
Acetic acid, (diethoxyphosphinyl)-, octyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (diethoxyphosphinyl)-, octyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of an acetic acid moiety esterified with an octyl group and a diethoxyphosphinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (diethoxyphosphinyl)-, octyl ester typically involves the esterification of acetic acid with octanol in the presence of a diethoxyphosphinylating agent. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (diethoxyphosphinyl)-, octyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding acetic acid and octanol.
Oxidation: The compound can be oxidized to form corresponding phosphonic acids and other oxidation products.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions using water as the reagent.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Acetic acid and octanol.
Oxidation: Phosphonic acids and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, (diethoxyphosphinyl)-, octyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and phosphonic acid derivatives.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of acetic acid, (diethoxyphosphinyl)-, octyl ester involves its interaction with molecular targets through its ester and phosphinyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The exact pathways and targets depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octyl acetate: An ester formed from octanol and acetic acid, similar in structure but lacking the diethoxyphosphinyl group.
Diethylphosphonoacetic acid: Contains a phosphonoacetic acid moiety but differs in the ester group.
Uniqueness
Acetic acid, (diethoxyphosphinyl)-, octyl ester is unique due to the presence of both an octyl ester and a diethoxyphosphinyl group. This dual functionality imparts distinct chemical properties and reactivity, making it valuable for specific applications that require both ester and phosphinyl functionalities.
Propriétés
Numéro CAS |
147318-10-3 |
|---|---|
Formule moléculaire |
C14H29O5P |
Poids moléculaire |
308.35 g/mol |
Nom IUPAC |
octyl 2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C14H29O5P/c1-4-7-8-9-10-11-12-17-14(15)13-20(16,18-5-2)19-6-3/h4-13H2,1-3H3 |
Clé InChI |
MXMDTVDDOYHTLF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)CP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15162655.png)
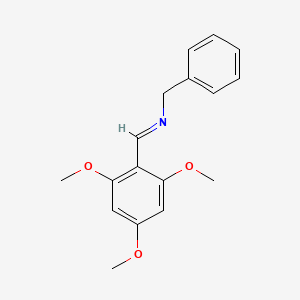

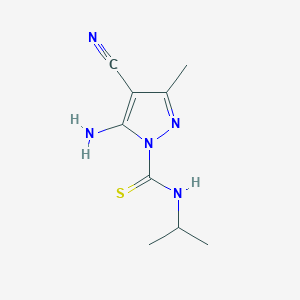

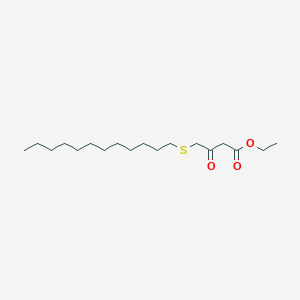
-](/img/structure/B15162705.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)](/img/structure/B15162714.png)

![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)
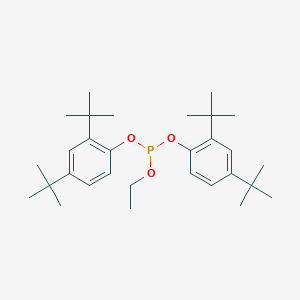
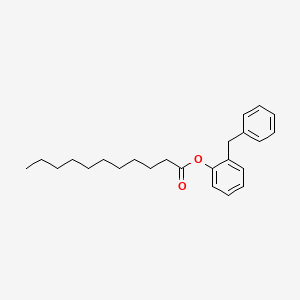
![2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine](/img/structure/B15162752.png)
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)
